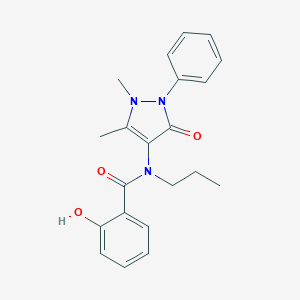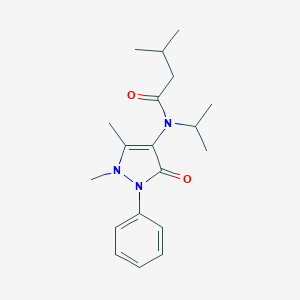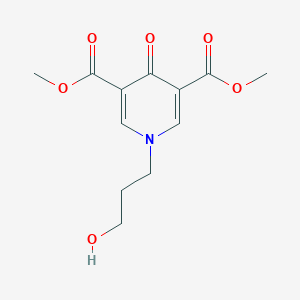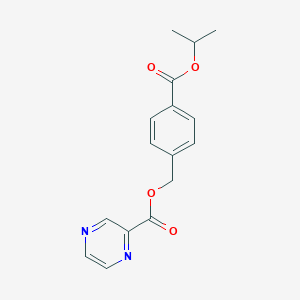
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine, also known as MPBP, is a synthetic compound that belongs to the class of piperidine derivatives. MPBP has been used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine acts as a dopamine transporter inhibitor by blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and activation of reward pathways in the brain.
Biochemical and Physiological Effects
The increased dopamine signaling caused by 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine can result in a range of biochemical and physiological effects. These include increased locomotor activity, increased heart rate and blood pressure, and changes in body temperature. 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has also been found to have anxiogenic effects, which may be related to its effects on the dopamine system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is its potency as a dopamine transporter inhibitor. This allows for the study of the effects of dopamine signaling on behavior and cognition. However, one limitation of using 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine is its potential for abuse, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine. One area of interest is the role of dopamine signaling in addiction and substance abuse. 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine may be useful in studying the effects of dopamine transporter inhibitors on drug-seeking behavior. Another area of interest is the potential therapeutic applications of dopamine transporter inhibitors, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression.
Conclusion
In conclusion, 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine is a synthetic compound that has been used in scientific research to study its effect on the central nervous system. It acts as a potent dopamine transporter inhibitor and has been used to study the role of dopamine in reward pathways and addiction. 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has a range of biochemical and physiological effects, including increased locomotor activity and changes in body temperature. While there are limitations to its use, 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has several potential future directions for research, including its role in addiction and substance abuse, and its therapeutic applications.
Synthesemethoden
The synthesis of 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 2-methylbenzyl chloride with 1-pyrrolidine in the presence of sodium hydride. The resulting intermediate is then reacted with piperidine to produce 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine. The purity of 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has been used in scientific research to study its effect on the central nervous system. It has been found to act as a potent dopamine transporter inhibitor, and as such, has been used to study the role of dopamine in reward pathways and addiction. 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has also been used to study the effects of dopamine transporter inhibitors on cognition and memory.
Eigenschaften
Produktname |
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Molekularformel |
C17H26N2 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-[(2-methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C17H26N2/c1-15-6-2-3-7-16(15)14-18-12-8-17(9-13-18)19-10-4-5-11-19/h2-3,6-7,17H,4-5,8-14H2,1H3 |
InChI-Schlüssel |
LFPGJWLDVBLIHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCCC3 |
Kanonische SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)


![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)


![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)